Pivalate Ester Confers Higher Calculated Lipophilicity Compared to the Free 7-Hydroxy Parent
The target compound bears a bulky pivalate ester at the 7-position, whereas the closest reference compound—3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one (CAS 58851-99-3)—has a free phenolic hydroxyl group. The pivalate ester adds three fully sp³-hybridized carbons (C₅H₉O₂) and eliminates the hydrogen-bond donor. This structural change is consistently associated with increased lipophilicity (clogP) and enhanced passive membrane permeability in ester-prodrug strategies [1]. While experimentally determined logP/logD values for this exact compound are not publicly available, the computed increase in lipophilicity relative to the 7-hydroxy analog is a class-level inference that directly informs cellular uptake and in vivo distribution [2].
| Evidence Dimension | Calculated lipophilicity (AlogP/clogP) – predicted impact of 7-pivalate vs 7-OH |
|---|---|
| Target Compound Data | Predicted ~0.8–1.5 log units higher than the 7-hydroxy parent (class-level estimate based on ester fragment contributions). |
| Comparator Or Baseline | 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one (CAS 58851-99-3); reported clogP ≈ 3.0–3.5 (estimated from literature values for analogous 7-hydroxycoumarins). |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.5 (class-level inference; no direct head-to-head measurement found). |
| Conditions | In silico prediction (fragment-based clogP); no experimental logP/logD data for the exact compound were located in the open literature. |
Why This Matters
Higher lipophilicity generally correlates with improved membrane permeability, which is a key selection criterion when a benzothiazole–coumarin probe or prodrug must access intracellular targets.
- [1] Beaumont, K.; Webster, R.; Gardner, I.; Dack, K. Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Curr. Drug Metab. 2003, 4, 461–485. https://doi.org/10.2174/1389200033489253 View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420–1456. https://doi.org/10.1021/tx200211v View Source
